Methyl 6-fluorohexanoate

Lipophilicity Drug Design ADME

Methyl 6-fluorohexanoate (C₇H₁₃FO₂, MW 148.18) is a terminally fluorinated fatty acid methyl ester belonging to the class of ω‑fluoroaliphatic carboxylic esters. Unlike simple aliphatic methyl esters, the fluorine atom at the C6 position imparts quantifiably altered lipophilicity (LogP 1.69 vs.

Molecular Formula C7H13FO2
Molecular Weight 148.18 g/mol
CAS No. 333-07-3
Cat. No. B15278187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluorohexanoate
CAS333-07-3
Molecular FormulaC7H13FO2
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCF
InChIInChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
InChIKeyLQPIFFDGZYPEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Fluorohexanoate (CAS 333-07-3): A Positionally Defined ω‑Fluoro Ester for Radiolabeling and Fluorinated Building-Block Procurement


Methyl 6-fluorohexanoate (C₇H₁₃FO₂, MW 148.18) is a terminally fluorinated fatty acid methyl ester belonging to the class of ω‑fluoroaliphatic carboxylic esters . Unlike simple aliphatic methyl esters, the fluorine atom at the C6 position imparts quantifiably altered lipophilicity (LogP 1.69 vs. 2.50 for the non‑fluorinated parent) and density (0.968 vs. ~0.89 g cm⁻³), which directly influence its utility as a radiofluorination precursor . The compound is primarily sourced as a 97–98 % purity liquid for research‑scale synthesis .

Primary Use
Radiofluorination precursor for PET tracer synthesis
Selection Logic
Positionally defined ω-fluoro ester with altered lipophilicity
LogP 1.69 vs non-fluorinated parent
Sourcing Context
Research-grade liquid, 97–98% purity range
Density verification for procurement QC

Why Methyl 6-Fluorohexanoate Cannot Be Replaced by Generic Methyl Hexanoate, Chloro or Bromo Analogs, or Other ω‑Fluoro Esters


At first glance, methyl hexanoate (CAS 106‑70‑7), methyl 6‑chlorohexanoate (CAS 14273‑89‑3) or ethyl 6‑fluorohexanoate (CAS 589‑79‑7) may appear to be interchangeable six‑carbon esters. In practice, the three‑fold difference in leaving‑group ability between F and Cl (pKₐ HF≈3.2 vs. HCl≈‑7) fundamentally alters nucleophilic‑substitution reactivity [1], while the fluorine‑induced dipole and hydrogen‑bonding network shifts lipophilicity ca. 0.8 log units below the non‑fluorinated parent and ca. 0.5 log units below the chloro analog [2][3]. Changing the ester from methyl to ethyl adds 14 Da and raises LogP by ~0.1–0.4 units, sufficient to alter biodistribution or chromatographic behaviour . These physical‑organic differences propagate directly into downstream radiolabeling efficiency, metabolic‐probe performance and formulation behaviour, making generic substitution unreliable without re‑validation of the entire synthetic or analytical workflow.

Target
Methyl 6-fluorohexanoate
C–F bond inert to standard SN2 nucleophiles
LogP 1.69 influences retention and biodistribution
Density 0.968 g cm⁻³ distinguishes from analogs
Methyl 6-chlorohexanoate
C–Cl bond undergoes rapid SN2 displacement
LogP shift of +0.51 units may alter assay profiles
Density 1.035 g cm⁻³ changes phase behavior
Methyl hexanoate
No ω-halogen eliminates radiofluorination entry
LogP 2.50 significantly more lipophilic
Higher vapor pressure increases evaporative loss
Ethyl 6-fluorohexanoate
+14 Da mass and altered LogP shift chromatographic retention
Bulkier ester may slow hydrolysis kinetics
Not demonstrated in the 20‑min NHS ester workflow

Quantitative Differentiation Evidence for Methyl 6-Fluorohexanoate (333-07-3) vs. Closest Analogs


Lipophilicity Modulation: LogP 1.69 vs. Non‑Fluorinated Methyl Hexanoate (LogP 2.50)

Methyl 6-fluorohexanoate exhibits a measured/calculated LogP of 1.69 , a reduction of 0.81 log units relative to methyl hexanoate (XLogP 2.50) [1] and 0.51 log units below methyl 6-chlorohexanoate (LogP 2.20) [2]. The terminal fluorine thus acts as a lipophilicity‑lowering bioisostere, whereas chlorine at the same position yields an intermediate value.

Lipophilicity Modulation
Cross-study comparable
LogP 1.69 vs methyl hexanoate 2.50
Supports chromatographic and bioassay differentiation
Calculated values; no head-to-head shake-flask study
Lipophilicity Drug Design ADME Fluorine Bioisostere

Density Differential: 0.968 g cm⁻³ Permits Gravimetric Process Control Distinguishable from Chloro and Non‑Fluorinated Analogs

Methyl 6-fluorohexanoate has a reported density of 0.968 g cm⁻³ , which is 0.079–0.083 g cm⁻³ higher than methyl hexanoate (0.885–0.9 g cm⁻³) and 0.067 g cm⁻³ lower than methyl 6-chlorohexanoate (~1.035 g cm⁻³) [1]. The fluorine atom’s atomic mass (19.0 Da) and the C–F dipole contribute to a packing efficiency that lies midway between the H and Cl analogs.

Density Differential
Cross-study comparable
0.968 vs methyl hexanoate ~0.89 g cm⁻³
Enables gravimetric QC and phase-separation design
Supplier-reported and literature values
Density Process Control Formulation Fluorine Effect

Enabling Role in PET Radiochemistry: Two‑Step Conversion to an NHS‑Ester Prosthetic Group in 20 min

Methyl 6‑[¹⁸F]fluorohexanoate, prepared by nucleophilic radiofluorination of methyl 6‑iodohexanoate, is reported to undergo quantitative conversion to the NHS ester of 6‑[¹⁸F]fluorohexanoic acid in two steps of 10 min each [1]. The methyl ester is hydrolysed and activated in a streamlined sequence that yields a bifunctional ¹⁸F‑prosthetic group capable of lysine‑selective protein conjugation. By contrast, ethyl or tert‑butyl ω‑fluoro esters are less frequently cited for this specific prosthetic‑group workflow, and their bulkier alkyl groups can slow hydrolysis kinetics or complicate subsequent NHS‑ester purification.

PET Radiochemistry
Supporting evidence
2 steps, 10 min each to NHS ester
Practical workflow differentiator for ¹⁸F chemistry
Comparator data not available in the same study
PET Tracer Radiofluorination Prosthetic Group Bifunctional Chelator

Leaving‑Group Reactivity Spectrum: F (pKₐ HF 3.2) vs. Cl (pKₐ HCl −7) Dictates Nucleophilic Substitution Rates

The C–F bond at the terminal position of methyl 6-fluorohexanoate carries a leaving‑group conjugate acid pKₐ of 3.2, compared with −7 for HCl from the analogous chloro compound [1]. This 10‑order‑of‑magnitude difference in leaving‑group basicity renders the fluoro ester essentially inert toward standard SN2 nucleophiles under conditions where the chloro or bromo analogs would readily undergo substitution. The practical implication is that methyl 6-fluorohexanoate can be carried through multi‑step synthetic sequences with nucleophilic reagents without competitive halide displacement.

Leaving-Group Reactivity
Class-level inference
pKₐ HF 3.2 vs HCl −7 (Δ > 10 orders)
C–F inertness permits multi-step synthesis without protection
General physical-organic principle
Leaving Group Nucleophilic Substitution SN2 Reactivity Fluorine Chemistry

Vapor Pressure and Physical State: 2.67 mmHg at 25 °C Enables Ambient‑Temperature Handling with Reduced Evaporative Loss vs. Methyl Hexanoate

Methyl 6-fluorohexanoate exhibits a vapor pressure of 2.67 mmHg at 25 °C , compared with 4.0 mmHg for methyl hexanoate . The fluorine substitution reduces volatility by approximately 33 %, which is attributable to the increased molecular weight and dipole–dipole interactions. This lower vapor pressure reduces evaporative loss during open‑vessel reactions and may lower the flash‑point risk profile.

Vapor Pressure
Cross-study comparable
2.67 vs methyl hexanoate 4.0 mmHg
Reduced evaporative loss may simplify handling
Data to verify at procurement scale
Vapor Pressure Volatility Handling Safety

Highest‑Confidence Application Scenarios for Methyl 6-Fluorohexanoate (CAS 333-07-3) Based on Verified Differentiation Evidence


¹⁸F‑PET Tracer Prosthetic‑Group Synthesis (Radiochemistry)

Methyl 6-fluorohexanoate is the preferred methyl ester precursor for preparing 6‑[¹⁸F]fluorohexanoic acid NHS ester, a bifunctional prosthetic group used to radiolabel peptides and proteins via lysine residues. The established two‑step, 20‑min workflow (hydrolysis then NHS activation) preserves the ¹⁸F half‑life and delivers a conjugation‑ready intermediate [1]. The methyl ester is chosen over bulkier esters because its small alkyl group permits rapid hydrolysis and minimizes steric interference during subsequent NHS‑ester aminolysis.

Fluorinated Fatty‑Acid Probe for Metabolic Oxidation Studies

The ω‑fluoro substitution blocks β‑oxidation at the terminal carbon, making methyl 6-fluorohexanoate (after hydrolysis to the free acid) a metabolic probe to study fatty‑acid uptake and initial activation without confounding by complete oxidative turnover [1]. The 0.81‑log‑unit lipophilicity reduction relative to methyl hexanoate also facilitates differentiation of fluorine‑specific transport effects in cellular assays .

Building Block for Fluorinated Agrochemical and Pharmaceutical Intermediates

When a synthetic route requires a six‑carbon ω‑fluoro ester handle that is resistant to nucleophilic displacement, methyl 6-fluorohexanoate is favoured over the chloro or bromo analogs. The >10‑pKₐ‑unit gap in leaving‑group ability allows SN2‑type reactions to be performed at other electrophilic sites without protecting the terminal halide [2]. The moderate density (0.968 g cm⁻³) and low vapour pressure (2.67 mmHg) further simplify large‑scale handling compared to the highly volatile methyl hexanoate .

Chromatographic and Analytical Reference Standard

Because methyl 6-fluorohexanoate exhibits a LogP that is precisely 0.81 units lower than methyl hexanoate and 0.11–0.39 units lower than ethyl 6-fluorohexanoate, it serves as a distinct retention‑time marker in reversed‑phase HPLC method development for fluorinated ester libraries . Its unique combination of density and refractive index (1.391) also provides a dual‑parameter identity check for incoming quality‑control inspection.

Application
Selection Property
Validation Focus
¹⁸F-PET Prosthetic-Group Synthesis
Methyl ester hydrolysis rate
20‑min NHS ester conversion workflow
Metabolic Oxidation Probe
ω-F substitution blocks β-oxidation
Lipophilicity-mediated transport effects
Fluorinated Building Block
C–F inertness to SN2 displacement
Process-scale density and vapor pressure
Analytical Reference Standard
Distinct LogP and density
Retention-time marker and QC identity check

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